molecular formula C8H9FN2O2S B12343995 3-Fluoro-N-(methylsulfonyl)benzimidamide

3-Fluoro-N-(methylsulfonyl)benzimidamide

Cat. No.: B12343995
M. Wt: 216.23 g/mol
InChI Key: ZZBQGQDFHHOKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(methylsulfonyl)benzimidamide is a chemical compound with the molecular formula C8H9FN2O2S It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(methylsulfonyl)benzimidamide typically involves the reaction of 3-fluorobenzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-fluorobenzonitrile and methylsulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as the base.

    Procedure: The 3-fluorobenzonitrile is dissolved in dichloromethane, and triethylamine is added to the solution. Methylsulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0°C. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(methylsulfonyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzimidamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-(methylsulfonyl)benzimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(methylsulfonyl)benzimidamide involves its interaction with specific molecular targets. The presence of the fluorine atom and the sulfonyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(methylsulfonyl)benzamide
  • 3-Fluoro-N-(methylsulfonyl)aniline
  • 3-Fluoro-N-(methylsulfonyl)benzenesulfonamide

Uniqueness

3-Fluoro-N-(methylsulfonyl)benzimidamide is unique due to the combination of its fluorine atom, methylsulfonyl group, and benzimidamide structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9FN2O2S

Molecular Weight

216.23 g/mol

IUPAC Name

3-fluoro-N'-methylsulfonylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11)

InChI Key

ZZBQGQDFHHOKRT-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)/N=C(/C1=CC(=CC=C1)F)\N

Canonical SMILES

CS(=O)(=O)N=C(C1=CC(=CC=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.